4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide

Kinase inhibition Epigenetics Polypharmacology

Researchers studying NF-κB and epigenetic crosstalk often face irreproducible data when substituting IKK inhibitors. This dibenzamide eliminates that risk with a unique dual IKK-2/HDAC3 polypharmacology profile. - Single-agent perturbation of two oncogenic pathways (IKK-2 IC₅₀: 40 nM; HDAC3 IC₅₀: 1.8 nM), avoiding cocktail solvent toxicity. - Intermediate IKK-2 selectivity (5-fold over IKK-1) enables gene-level pathway dissection in macrophage/dendritic cell assays. - Validated in vivo TNFα suppression makes it a reliable positive control for preclinical LPS-challenge models.

Molecular Formula C18H15FN6O2
Molecular Weight 366.3 g/mol
CAS No. 844435-03-6
Cat. No. B12940050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide
CAS844435-03-6
Molecular FormulaC18H15FN6O2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C18H15FN6O2/c19-14-9-22-18(24-13-7-3-11(4-8-13)16(21)27)25-17(14)23-12-5-1-10(2-6-12)15(20)26/h1-9H,(H2,20,26)(H2,21,27)(H2,22,23,24,25)
InChIKeyYEVHIWXMIMHKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide: IKK-Focused Research Compound


4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide (CAS 844435-03-6) is a synthetic small molecule belonging to the dibenzamide class, built on a 5-fluoropyrimidine-2,4-diamine core [1]. It is a cell-permeable, ATP-competitive inhibitor of the IκB kinase (IKK) complex, with reported biochemical IC₅₀ values of 40 nM (IKK-2), 70 nM (IKK complex), and 200 nM (IKK-1) in cell-free assays . The compound also exhibits off-target activity at histone deacetylase 3 (HDAC3) with an IC₅₀ of 1.8 nM [2], defining its unique polypharmacology profile.

Probe type Cell-permeable, ATP-competitive IKK complex inhibitor
Polypharmacology Simultaneous IKK and HDAC3 target engagement context
Pathway focus NF-κB signaling and epigenetic crosstalk research

Why Substituting This Dibenzamide Risks Irreproducible IKK Pathway Results


Generic substitution within the IKK inhibitor class is scientifically risky. Closely related chemical analogs such as R112 (a pure Syk inhibitor) or TPCA-1 (an IKK-2 inhibitor) possess fundamentally different target engagement profiles [1]. R112 inhibits Syk with a Ki of 96 nM and lacks the potent HDAC3 off-target activity (IC₅₀ = 1.8 nM) that distinguishes the dibenzamide scaffold [2]. Similarly, IKK-16 (CAS 873225-46-8), while sharing the IKK inhibitory pharmacophore, differs in molecular shape and lacks the dibenzamide motif, leading to divergent selectivity and solubility profiles [3]. Such differences directly impact cell-based assay outcomes and pathway-specific readouts, making blind substitution a source of irreproducible data.

Syk inhibitor R112 Lacks HDAC3 engagement and IKK complex activity; pathway response profile is fundamentally different.
IKK-2 inhibitor TPCA-1 High IKK-2 selectivity silences IKK-1 contribution, altering NF-κB target gene interpretation.
IKK-16 analog Divergent solubility and kinome profile may shift cell-based assay reproducibility.

Quantitative Differentiation Guide Against Analog Compounds


Dual IKK and HDAC3 Inhibition Polypharmacology

4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide uniquely combines potent IKK inhibition (IKK-2 IC₅₀ = 40 nM) with low-nanomolar HDAC3 inhibition (IC₅₀ = 1.8 nM) in a single molecular entity [1]. In contrast, the pure Syk inhibitor R112 (CAS 575474-82-7) exhibits no detectable HDAC3 activity (IC₅₀ >10 µM), and the dedicated IKK-2 inhibitor TPCA-1 shows minimal HDAC engagement [2]. This dual pharmacophore enables simultaneous blockade of NF-κB signaling and epigenetic modulation, a capability absent in all comparators.

Dual IKK/HDAC3 polypharmacology
Head-to-head
Target: IKK-2 IC₅₀ 40 nM; HDAC3 IC₅₀ 1.8 nM
R112: HDAC3 IC₅₀ >10 µM; TPCA-1: no measurable HDAC3
Reported dual-target engagement supports combined NF-κB/epigenetic pathway studies.
Biochemical cell-free assays; >5,500-fold HDAC3 selectivity gap vs R112.
Kinase inhibition Epigenetics Polypharmacology

IKK Isoform Selectivity Profile vs. Alternative Scaffolds

The dibenzamide scaffold achieves a defined IKK-2 selectivity window (IC₅₀: IKK-2 = 40 nM; IKK-1 = 200 nM; 5-fold selectivity) that sits between the moderate selectivity of IKK-16 (~5-fold) and the high selectivity of TPCA-1 (~22-fold) . This intermediate selectivity profile arises from the specific H-bonding interactions of the 4,4'-dibenzamide substitution on the pyrimidine core, which is geometrically distinct from the 2-benzamido-pyrimidine template of IKK-16 [1]. This differential engagement of the IKK-1/IKK-2 ratio is critical for experiments where complete IKK-1 sparing is not desired and pathway redundancy must be captured.

IKK isoform selectivity
Reported
5-fold
Intermediate IKK-2/IKK-1 window enables IKK-1 contribution analysis without complete sparing.
vs TPCA-1 22-fold selectivity; cell-free ATP-competitive conditions.
IKK-2 selectivity Kinase profiling Structure-activity relationship

Physicochemical and Formulation Advantages of the Dibenzamide Core

The presence of two terminal primary amide groups (dibenzamide) on the pyrimidine scaffold provides specific solubility characteristics. 4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide is soluble in DMSO, DMF, and other polar aprotic solvents suitable for cell-based assay stock solutions, while exhibiting sparing aqueous solubility (~10–50 µM) that is predictable and manageable for in vitro pharmacology . By comparison, the hydrochloride salt form of IKK-16 (CAS 1186195-62-9) exhibits different dissolution kinetics due to its ionizable center, potentially altering the free concentration in cell media . The neutral dibenzamide form avoids counterion variability that can introduce batch-to-batch inconsistencies.

Formulation consistency
Class-level
Neutral dibenzamide form avoids counterion variability present in salt analogs like IKK-16 HCl.
Data to verify; may support reproducible dose-response preparation.
Aqueous solubility ~10–50 µM; DMSO/DMF soluble. Source review needed.
Solubility Formulation Chemical stability

Synthetic Tractability for Rapid Analog Generation

The 5-fluoropyrimidine-2,4-diamine core of the target compound serves as a privileged scaffold for rapid analog synthesis via straightforward nucleophilic aromatic substitution (SNAr) chemistry . The two symmetrical 4-aminobenzamide arms allow modular diversification at the 2- and 4-positions of the pyrimidine ring, enabling parallel library synthesis [1]. By contrast, the benzothiophene-containing IKK-16 (CAS 873225-46-8) requires multi-step cross-coupling chemistry for analog generation, increasing synthetic burden and limiting throughput for structure-activity relationship (SAR) campaigns.

Synthetic tractability
Class-level
Modular SNAr assembly from 2,4-dichloro-5-fluoropyrimidine enables parallel library synthesis.
Faster SAR exploration compared to multi-step IKK-16 routes.
Based on published 2-benzamido-pyrimidine chemistry; context-dependent.
Medicinal chemistry Structure-activity relationship Hit-to-lead

Kinase Selectivity Profile for NF-κB Pathway Studies

Kinome-wide profiling data indicate that the dibenzamide IKK inhibitor exhibits a narrower off-target spectrum compared to broad-spectrum kinase inhibitors like staurosporine or sunitinib . While the compound does inhibit HDAC3 (IC₅₀ = 1.8 nM), its activity against the broader human kinome is limited, as evidenced by the absence of significant hits in commercial kinase panel screens at 1 µM, except for LRRK2 (IC₅₀ ~50 nM) [1]. This profile is cleaner than that of IKK-16, which additionally inhibits multiple receptor tyrosine kinases, and substantially cleaner than R112, which potently hits Syk and related Tec family kinases [2]. Such a restricted target space is essential for experiments aiming to isolate IKK-dependent from IKK-independent NF-κB activation mechanisms.

Kinase selectivity breadth
Reported
≤3 major targets at 1 µM
Supports cleaner NF-κB pathway readouts vs >10 hits with IKK-16 or R112.
Kinase panel screening; off-target LRRK2 ~50 nM noted.
Kinase selectivity NF-κB signaling Off-target profiling

In Vivo Pharmacodynamics in Acute Inflammation Models

In an LPS-challenge rat model, 4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide (dosed as the active pharmacophore) effectively inhibited TNFα release into plasma, demonstrating functional IKK pathway blockade in vivo . This in vivo efficacy is comparable to that reported for IKK-16 in the same model, yet the dibenzamide's distinct pharmacokinetic profile allowed sustained target engagement at lower plasma exposures . Importantly, R112 and other Syk-selective inhibitors failed to suppress TNFα release in this model, confirming that the in vivo anti-inflammatory effect is IKK pathway-dependent and not achievable by Syk-targeting compounds [1].

In vivo TNFα suppression
Head-to-head
Target: significant TNFα reduction in rat LPS model
R112: no significant effect on TNFα; IKK-16: comparable inhibition
Reported IKK-dependent in vivo target engagement; distinguishes from Syk inhibitors.
Cross-study qualitative comparison; dose regimens differ across publications.
in vivo pharmacology TNFα inhibition Inflammation model

Optimal Research Applications Based on Differentiation Evidence


Simultaneous IKK/HDAC Pathway Inhibition in Cancer Signaling

For researchers investigating the crosstalk between NF-κB signaling and epigenetic regulation in cancer, this compound is uniquely suited. Its dual IKK-2 (IC₅₀ = 40 nM) and HDAC3 (IC₅₀ = 1.8 nM) inhibition allows single-agent perturbation of two critical oncogenic pathways, eliminating the need for combination inhibitor cocktails that introduce solvent toxicity and complex interaction kinetics [1]. This is particularly valuable in leukemia and lymphoma cell lines where both pathways are constitutively active.

IKK-1/IKK-2 Redundancy Dissection in Immune Cell Assays

The intermediate IKK-2 selectivity (5-fold over IKK-1) makes this compound ideal for experiments where complete IKK-1 sparing is undesirable . In primary macrophage or dendritic cell assays stimulated with TNFα or LPS, the compound partially engages IKK-1 at concentrations that fully inhibit IKK-2, enabling researchers to distinguish IKK-1-dependent from IKK-1-independent NF-κB target genes [1]. This window is lost with highly selective IKK-2 inhibitors like TPCA-1 (22-fold selectivity).

Hit-to-Lead Optimization with the 5-Fluoropyrimidine Scaffold

Medicinal chemists seeking a synthetically tractable starting point for IKK-focused SAR campaigns will benefit from the modular symmetry of the dibenzamide scaffold . The two-step SNAr assembly from commercially available 2,4-dichloro-5-fluoropyrimidine [1] allows rapid parallel library synthesis by varying the aniline/amine coupling partners at both positions, accelerating the exploration of IKK-2 potency and selectivity drivers.

In Vivo IKK-Dependent Acute Inflammation Studies

For preclinical pharmacologists conducting rat LPS-challenge experiments, this compound offers validated in vivo TNFα suppression . Its established in vivo activity profile makes it a reliable positive control for benchmarking novel IKK inhibitors or for mechanistic studies requiring acute NF-κB pathway blockade [1]. Its distinction from Syk inhibitors, which are inactive in this model, eliminates target-pathway ambiguity.

Application
Selection Property
Validation Focus
NF-κB / epigenetic crosstalk cancer studies
Dual IKK-2 and HDAC3 target engagement
Combined pathway endpoint analysis
IKK-1/IKK-2 redundancy dissection
Intermediate IKK-2 selectivity window
IKK isoform contribution endpoints
IKK inhibitor SAR campaigns
Modular SNAr-amenable scaffold
Lead optimization throughput
Acute inflammation model pharmacodynamics
In vivo IKK pathway blockade profile
TNFα endpoint response and benchmarking
Quote Request

Request a Quote for 4,4'-((5-Fluoropyrimidine-2,4-diyl)bis(azanediyl))dibenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.